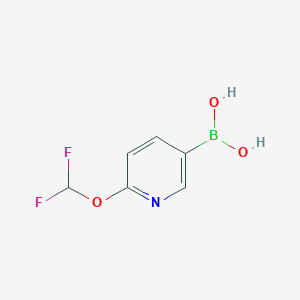

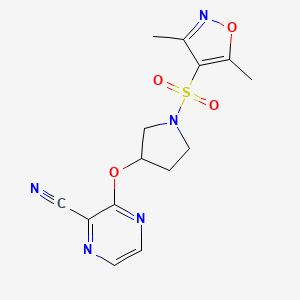

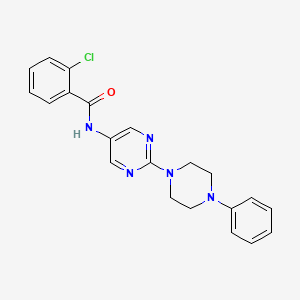

![molecular formula C16H15N7O2 B2377784 3-(1H-benzo[d]imidazol-2-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide CAS No. 2034325-56-7](/img/structure/B2377784.png)

3-(1H-benzo[d]imidazol-2-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1H-benzo[d]imidazole is a type of organic compound that is a part of many pharmaceuticals and agrochemicals . [1,2,4]Triazolo[4,3-a]pyrazine is another organic compound that is often used in the synthesis of various drugs.

Synthesis Analysis

The synthesis of imidazoles has been a topic of recent research, with advances in the regiocontrolled synthesis of substituted imidazoles . A similar process might be used to synthesize the 1H-benzo[d]imidazol-2-yl component of the compound you’re interested in.Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Imidazoles are known to participate in a variety of reactions, including nucleophilic substitutions and cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. Imidazoles generally have high thermal stability and are soluble in common organic solvents .科学的研究の応用

Antitumor Agents

A series of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives were designed and synthesized as antitumor agents . These compounds have shown considerable cytotoxicity with IC50 values ranging from 0.54 to 31.86 μM . Compounds 5g and 6f showed significant activity against the human prostate cancer cell line DU-145 with IC50 values of 0.68 μM and 0.54 μM, respectively .

Tubulin Polymerization Inhibitors

These compounds effectively inhibit microtubule assembly formation in DU-145 . This suggests their potential as tubulin polymerization inhibitors, which can be a promising approach for cancer treatment .

Apoptosis Inducers

The apoptosis-inducing ability of these derivatives (5g and 6f) was confirmed by Hoechst staining, measurement of mitochondrial membrane potential and ROS generation, and annexin V-FITC assays . This indicates their potential use in inducing programmed cell death in cancer cells .

Antibacterial Agents

Some triazole derivatives showed a little antibacterial activity . This suggests their potential use in the development of new antibacterial agents .

Antifungal Agents

These compounds showed appreciable antifungal activity . This indicates their potential use in the development of new antifungal agents .

Synthesis of Imidazoles

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This compound, being an imidazole derivative, contributes to the advancement of this field .

将来の方向性

作用機序

Target of Action

Similar compounds have been found to inhibittubulin polymerization , suggesting that this compound may also target tubulin or related proteins.

Mode of Action

For instance, compounds that inhibit tubulin polymerization typically bind to the tubulin protein and prevent it from forming microtubules, which are essential for cell division .

Biochemical Pathways

The inhibition of tubulin polymerization affects the cell cycle , specifically the mitotic phase where microtubules are necessary for the separation of chromosomes. This can lead to cell cycle arrest and ultimately cell death

Result of Action

The result of the compound’s action would likely be cell cycle arrest and potentially apoptosis (programmed cell death), given its possible role as a tubulin polymerization inhibitor . This could make the compound useful in the treatment of diseases characterized by rapid cell division, such as cancer.

特性

IUPAC Name |

3-(1H-benzimidazol-2-yl)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N7O2/c24-14(6-5-12-19-10-3-1-2-4-11(10)20-12)18-9-13-21-22-15-16(25)17-7-8-23(13)15/h1-4,7-8H,5-6,9H2,(H,17,25)(H,18,24)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBYRLRXPXRSQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCC(=O)NCC3=NN=C4N3C=CNC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-benzo[d]imidazol-2-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

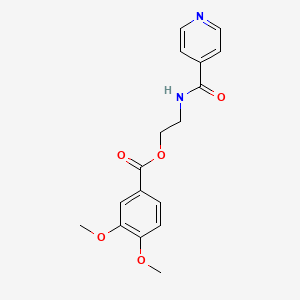

![6-(2-methylindoline-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2377701.png)

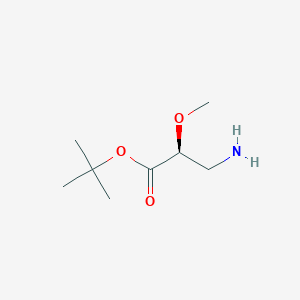

![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2377704.png)

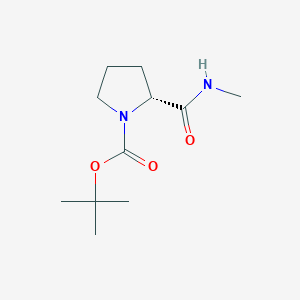

![N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2377711.png)

![(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B2377717.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2377718.png)